molecular formula C13H18FN3O B2487908 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine CAS No. 2380097-46-9

2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine

Cat. No. B2487908
M. Wt: 251.305
InChI Key: AMGZWUZSVJRGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine, also known as CF-33, is a novel small molecule that has shown promising results in preclinical studies as an anticancer agent.

Mechanism Of Action

2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine exerts its anticancer effects through the inhibition of the enzyme thymidylate synthase (TS), which is involved in DNA synthesis. By inhibiting TS, 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine disrupts the cell cycle and induces apoptosis in cancer cells.

Biochemical And Physiological Effects

2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine has been shown to have minimal toxicity in normal cells and tissues, indicating its selectivity for cancer cells. Additionally, 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine has been found to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine, in preclinical studies.

Advantages And Limitations For Lab Experiments

One advantage of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine is its ability to selectively target cancer cells, minimizing toxicity in normal cells. However, further studies are needed to determine the optimal dosage and administration schedule of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine in clinical settings.

Future Directions

For 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine research include the development of more efficient synthesis methods, the investigation of its efficacy in combination with other anticancer agents, and the evaluation of its potential as a therapeutic agent for other diseases, such as viral infections. Additionally, studies are needed to determine the safety and efficacy of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine in clinical trials.

Synthesis Methods

2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine is synthesized through a multistep process involving the reaction of 5-fluorouracil with a piperidine derivative. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine has been extensively studied for its anticancer properties. In vitro studies have shown that 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine inhibits the growth of various cancer cell lines, including breast, colon, and pancreatic cancer cells. In vivo studies have also demonstrated the efficacy of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine in reducing tumor growth in mouse models of breast and pancreatic cancer.

properties

IUPAC Name

2-[1-(cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c14-11-7-15-13(16-8-11)18-12-3-5-17(6-4-12)9-10-1-2-10/h7-8,10,12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGZWUZSVJRGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

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